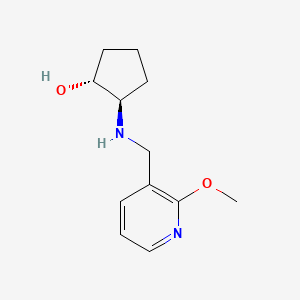
(1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core with a methoxypyridinylmethylamino substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 2-methoxypyridine.
Formation of the Amino Alcohol: The cyclopentanone is first converted to the corresponding amino alcohol through a reductive amination reaction. This involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine.
Introduction of the Pyridinylmethyl Group: The amino alcohol is then reacted with 2-methoxypyridine under basic conditions to introduce the pyridinylmethyl group. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: CrO3, PCC, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol can be used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(((2-Hydroxypyridin-3-yl)methyl)amino)cyclopentan-1-ol
- (1R,2R)-2-(((2-Chloropyridin-3-yl)methyl)amino)cyclopentan-1-ol
- (1R,2R)-2-(((2-Methylpyridin-3-yl)methyl)amino)cyclopentan-1-ol
Uniqueness
Compared to similar compounds, (1R,2R)-2-(((2-Methoxypyridin-3-yl)methyl)amino)cyclopentan-1-ol is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from its analogs.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(1R,2R)-2-[(2-methoxypyridin-3-yl)methylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-9(4-3-7-13-12)8-14-10-5-2-6-11(10)15/h3-4,7,10-11,14-15H,2,5-6,8H2,1H3/t10-,11-/m1/s1 |
InChIキー |
CWEYGLSQFYCSFC-GHMZBOCLSA-N |
異性体SMILES |
COC1=C(C=CC=N1)CN[C@@H]2CCC[C@H]2O |
正規SMILES |
COC1=C(C=CC=N1)CNC2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
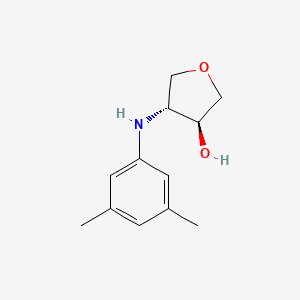
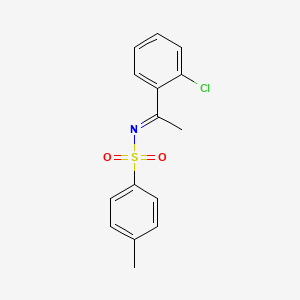
![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
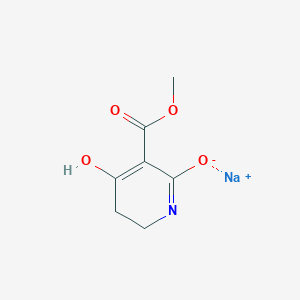
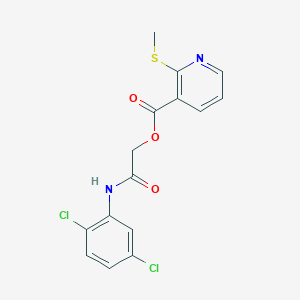
![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)


![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
